molecular formula C17H14N6O B11503891 Acetamide, N-(4-cyanomethylphenyl)-2-(5-phenyltetrazol-2-yl)-

Acetamide, N-(4-cyanomethylphenyl)-2-(5-phenyltetrazol-2-yl)-

Cat. No.: B11503891
M. Wt: 318.33 g/mol
InChI Key: OFRHBJCIGYLBLU-UHFFFAOYSA-N
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Description

N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by the presence of a cyanomethyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the cyanomethyl phenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyanomethyl groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted tetrazoles or phenyl derivatives.

Scientific Research Applications

N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE depends on its specific application:

    In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate-containing substrates.

    In Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CYANOMETHYL)PHENYL]-2-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE: This compound has a methyl group instead of a phenyl group on the tetrazole ring, which may alter its reactivity and applications.

    N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TRIAZOL-2-YL)ACETAMIDE: This compound has a triazole ring instead of a tetrazole ring, which can affect its chemical properties and biological activity.

Uniqueness

N-[4-(CYANOMETHYL)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to the combination of its structural features, including the cyanomethyl group, phenyl group, and tetrazole ring

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C17H14N6O/c18-11-10-13-6-8-15(9-7-13)19-16(24)12-23-21-17(20-22-23)14-4-2-1-3-5-14/h1-9H,10,12H2,(H,19,24)

InChI Key

OFRHBJCIGYLBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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